
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, it has been suggested that the compound interacts with specific receptors or enzymes in the body, leading to its biological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, this compound has been found to induce cell death in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile in lab experiments is its unique chemical structure, which allows it to selectively bind to specific targets. This makes it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another potential direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine its safety profile and potential side effects, which will be important for its future use in clinical settings.
Métodos De Síntesis
The synthesis of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile involves the reaction of 1-allyl-3-(2-fluorophenyl)-1H-indole with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific targets, making it a valuable tool for studying biological processes.
Propiedades
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-2-11-23-14-16(18-8-4-6-10-20(18)23)12-15(13-22)17-7-3-5-9-19(17)21/h2-10,12,14H,1,11H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXMPLLKGSVKP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

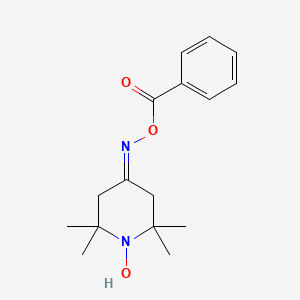
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)

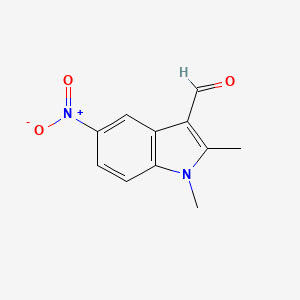
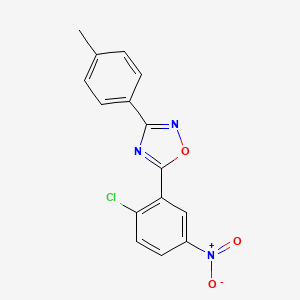
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

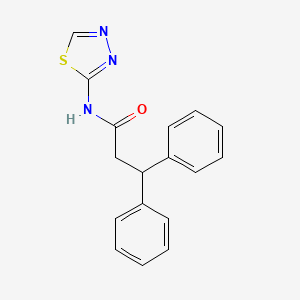
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
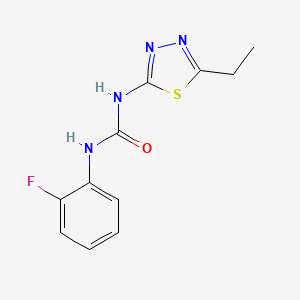
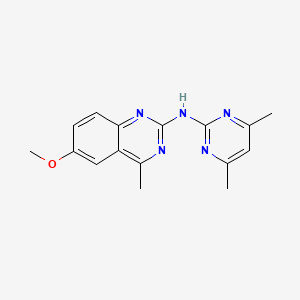

![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)